

Spectroscopic Profile of 4-Bromo-3,3-dimethylindoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,3-dimethylindoline**

Cat. No.: **B567688**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3,3-dimethylindoline**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of data from closely related structural analogs and predicted values. This information is invaluable for the synthesis, identification, and quality control of **4-Bromo-3,3-dimethylindoline** and its derivatives in research and drug development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Bromo-3,3-dimethylindoline**, based on the analysis of structurally related compounds, including 3,3-dimethylindoline, 4-bromoindole, and various bromo-substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Bromo-3,3-dimethylindoline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.1 - 7.3	Doublet of Doublets	1H	Aromatic CH (H-6)
~ 6.9 - 7.1	Doublet	1H	Aromatic CH (H-5)
~ 6.6 - 6.8	Doublet	1H	Aromatic CH (H-7)
~ 3.3 - 3.5	Singlet	2H	Methylene CH ₂ (H-2)
~ 1.3 - 1.5	Singlet	6H	gem-Dimethyl 2xCH ₃ (H-3)
~ 3.5 - 4.5 (broad)	Broad Singlet	1H	Amine NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Bromo-3,3-dimethylindoline**

Chemical Shift (δ , ppm)	Assignment
~ 150 - 152	Aromatic C (C-7a)
~ 130 - 132	Aromatic C (C-3a)
~ 128 - 130	Aromatic CH (C-6)
~ 124 - 126	Aromatic CH (C-5)
~ 110 - 112	Aromatic CH (C-7)
~ 115 - 117	Aromatic C-Br (C-4)
~ 55 - 58	Methylene C (C-2)
~ 42 - 44	Quaternary C (C-3)
~ 28 - 30	gem-Dimethyl 2xCH ₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **4-Bromo-3,3-dimethylindoline**

m/z Value	Interpretation
225/227	Molecular Ion [M] ⁺ (presence of Br isotopes)
210/212	[M-CH ₃] ⁺
146	[M-Br] ⁺
131	[M-Br-CH ₃] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for **4-Bromo-3,3-dimethylindoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3450	Medium	N-H Stretch
~ 2850 - 3000	Medium	C-H Stretch (Aliphatic)
~ 1580 - 1620	Strong	C=C Stretch (Aromatic)
~ 1450 - 1500	Medium	C-H Bend (Aliphatic)
~ 1000 - 1100	Strong	C-N Stretch
~ 550 - 650	Strong	C-Br Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Bromo-3,3-dimethylindoline** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.

- ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees. The acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds

between scans.[1] A total of 8-16 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom.[2] Due to the low natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[3]

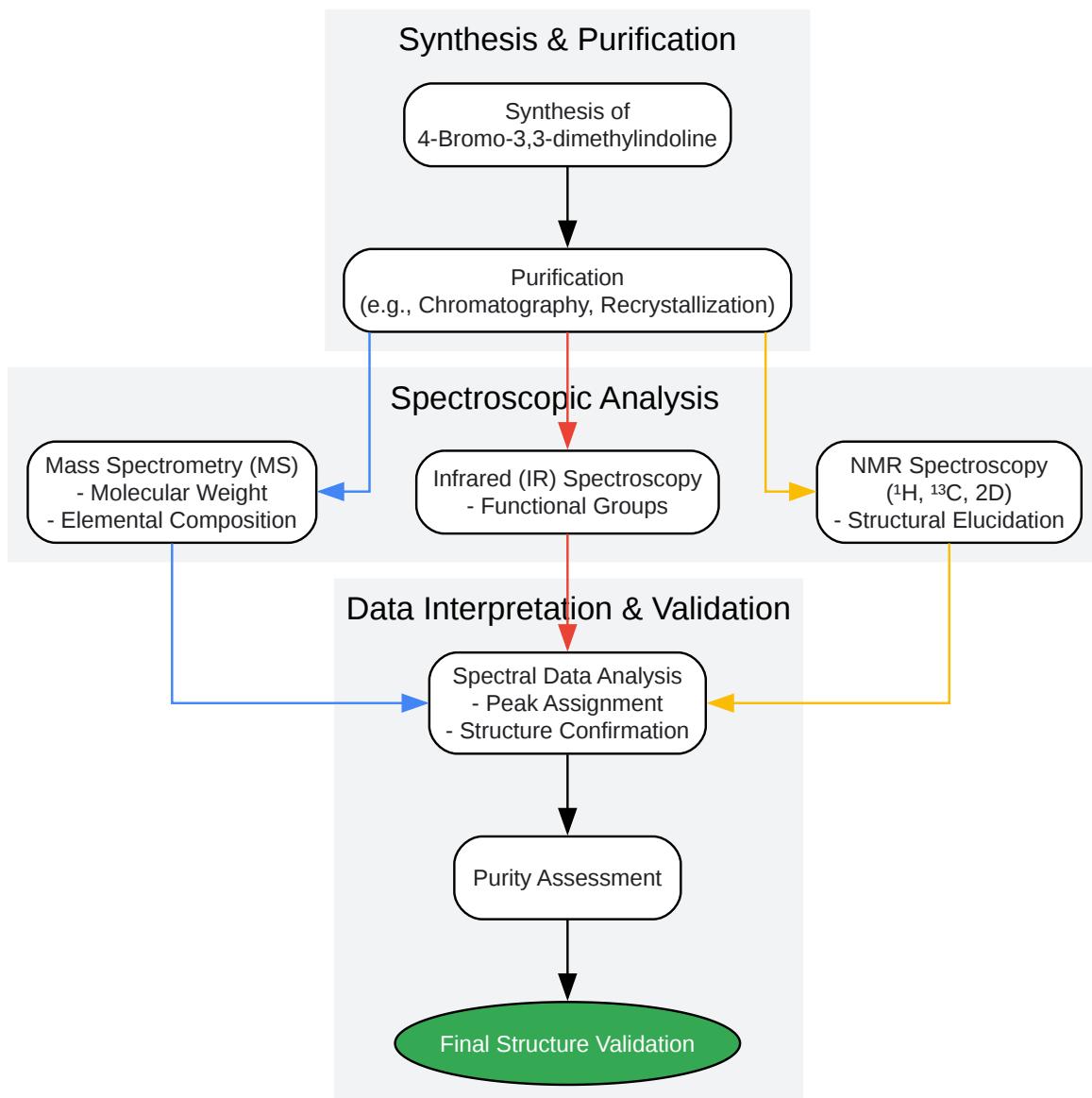
Chemical shifts for both ^1H and ^{13}C NMR are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Electron Ionization (EI-MS): For GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared (IR) Spectroscopy


The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Attenuated Total Reflectance (ATR-FTIR): This is a common technique for solid and liquid samples. A small amount of the solid **4-Bromo-3,3-dimethylindoline** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it interacts with the surface of the sample. The resulting spectrum is an average of 16 to 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.[3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Bromo-3,3-dimethylindoline**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3,3-dimethylindoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567688#spectroscopic-data-of-4-bromo-3-3-dimethylindoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com